Isoxazolo[5,4-b]pyridine-3-methanamine
Description
Isoxazolo[5,4-b]pyridine-3-methanamine is a fused heterocyclic compound featuring an isoxazole ring annulated to a pyridine moiety, with a methanamine substituent at position 3. This scaffold is synthesized via reactions involving 3-methylisoxazol-5-amine as a key intermediate, enabling the formation of diverse derivatives through nucleophilic additions, cyclizations, and aromatization processes . The compound has garnered attention for its cytotoxic and antimicrobial properties. For instance, sulfonamide derivatives of isoxazolo[5,4-b]pyridine exhibit antibacterial activity against Pseudomonas aeruginosa and Escherichia coli (MIC: 125–500 µg/mL) and antiproliferative effects against MCF7 breast cancer cells (IC50: ~150 µg/mL) .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2 |
InChI Key |
HRLYWEQBASMTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Cyclic Ketones
Patent EP0090275B1 describes reacting 3-substituted 5-aminoisoxazole (I) with cyclic ketones (II) in a lower carboxylic acid solvent (e.g., acetic acid) at 40–70°C to form 3,4-disubstituted 5-aminoisoxazole intermediates (III). For example, 6,7,8,9-tetrahydro-1-methylisoxazole-[5,4-c]-isoquinoline-5(4H)-one is synthesized by heating 5-aminoisoxazole with a cyclic ketone in acetic acid, followed by chromatographic separation of isomers. Key parameters include:
This method yields regioisomers requiring separation via silica gel chromatography, with typical yields of 45–50% for each isomer.
Acid-Catalyzed Annulation with β-Keto Esters
US3381016A details a method using polyphosphoric acid (PPA) to catalyze the reaction between 5-amino-3-methylisoxazole (II) and β-keto esters (III) at 120–140°C. For instance, 3,4-dimethylisoxazolo[5,4-b]pyridin-6-ol is synthesized in 20% yield by heating ethyl acetoacetate with 5-amino-3-methylisoxazole in PPA. Critical factors include:
This approach avoids chromatographic separation but suffers from modest yields (5–20%) due to competing side reactions.
Functionalization at the 3-Position: Introducing the Methanamine Group
The methanamine (-CH2NH2) moiety at the 3-position is introduced via nucleophilic substitution or reductive amination , leveraging intermediates with halomethyl or carbonyl groups.
Bromomethyl Intermediate and Ammonia Substitution
Patent EP0090275B1 exemplifies alkylation using 2-bromoethanol to introduce hydroxyethyl groups. Adapting this, a bromomethyl derivative could be synthesized by substituting the hydroxyl group with bromine, followed by amination. For example:
- Bromination : Treat 3-hydroxymethylisoxazolo[5,4-b]pyridine with PBr3 in dichloromethane.
- Amination : React the bromomethyl intermediate with aqueous ammonia or ammonium hydroxide under elevated temperature (60–80°C).
This two-step process is analogous to Example 24 in EP0090275B1, where 2-bromoethanol is used in dimethylformamide (DMF) with sodium hydride. Expected challenges include regioselectivity and over-alkylation, necessitating careful stoichiometry.
Reductive Amination of a Ketone Intermediate
An alternative route involves synthesizing a 3-acetylisoxazolo[5,4-b]pyridine intermediate, followed by reductive amination. For instance:
- Oxidation : Convert 3-methylisoxazolo[5,4-b]pyridine to 3-acetyl derivative using KMnO4 or CrO3.
- Reductive Amination : Treat the ketone with ammonium acetate and sodium cyanoborohydride in methanol.
This method, though not explicitly documented in the cited patents, aligns with standard heterocyclic functionalization practices. Yields depend on the reducing agent and pH control.
Purification and Characterization
Final purification typically involves recrystallization or column chromatography , as evidenced by both patents:
- Recrystallization : Products are crystallized from ethyl ether/hexane or ethanol, achieving >95% purity.
- Chromatography : Silica gel columns with methylene chloride/ethyl acetate eluents resolve regioisomers.
Analytical Validation :
- Melting Points : Used to confirm purity (e.g., 190°C for hydrochloride salts).
- Spectroscopy : IR and NMR verify structural assignments.
- Elemental Analysis : Matches calculated values for C, H, and N.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-b]pyridine-3-methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Isoxazolo[5,4-b]pyridine-3-methanamine has a broad range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antitumor and pesticidal properties.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-b]pyridine-3-methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been studied as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,2-d]isoxazole Derivatives
- Structure : Features a pyrrole ring fused to an isoxazole, differing in annulation pattern compared to isoxazolo[5,4-b]pyridine.
- Synthesis : Derived from the same intermediate (3-methylisoxazol-5-amine) but via distinct cyclization pathways .
- Bioactivity: Demonstrates superior cytotoxicity (IC50: 1–20 µM) against HCT-116 and PC3 cancer cells, with lower toxicity toward normal WI-38 fibroblasts, indicating higher selectivity .
Isoxazolo[5,4-d]pyrimidine Derivatives
- Structure : Replaces the pyridine ring with a pyrimidine, altering electronic properties.
- Synthesis : Achieved through substitution reactions, e.g., introducing 3-methoxypiperidine or fluorophenyl groups at specific positions .
Isothiazolo[5,4-b]pyridines
- Structure : Substitutes oxygen in the isoxazole ring with sulfur, enhancing electrophilicity.
- Synthesis : Requires cyclization of 2-mercaptonicotinamides under acidic conditions, distinct from the base-mediated routes for isoxazolo derivatives .
- Bioactivity : Primarily targets gastric H+/K+-ATPase, with prodrug activation mechanisms akin to omeprazole .
Dihydroisoxazolo[5,4-b]pyridines
- Structure : Partially saturated isoxazole ring, reducing aromaticity.
- Synthesis: Formed via reactions with 1,3-cyclohexanedione or Meldrum’s acid under ethanol or acetic acid conditions .
- Reactivity : Reduced stability compared to fully aromatic analogs, limiting therapeutic applications .
Physicochemical and Spectroscopic Properties
- Isoxazolo[5,4-b]pyridine-3-methanamine Derivatives :
- Pyrrolo[3,2-d]isoxazole Derivatives :
Q & A
Q. What are the established synthetic routes for Isoxazolo[5,4-b]pyridine-3-methanamine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with cyclization to form the isoxazolo-pyridine core followed by functionalization. For example, 5-amino-3-methylisoxazole undergoes heterocyclization with pyruvic acid derivatives under Sc(OTf)₃ catalysis to yield isoxazolo[5,4-b]pyridine derivatives . Key optimization parameters include solvent choice (e.g., anhydrous tetrahydrofuran), temperature control (often 60–100°C), and catalyst loading. Yield improvements rely on iterative adjustments via Design of Experiments (DoE) to identify critical variables like reagent stoichiometry and reaction time .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation combines Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to map proton environments and carbon frameworks, and X-ray crystallography for spatial conformation . For example, methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7H)-carboxylate derivatives were confirmed via crystallographic data showing bond angles and dihedral angles critical to stability . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like NH₂ or C=N .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Antimicrobial activity : Broth microdilution to determine Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Enzyme inhibition : Fluorescence-based screening against kinases or proteases . Controls include reference drugs (e.g., doxorubicin) and solvent blanks to isolate compound-specific effects.
Advanced Research Questions
Q. How can computational methods streamline the design of this compound derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and reactive sites for functionalization. Reaction path searches using tools like GRRM or AFIR identify energetically favorable intermediates . Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., EGFR kinase), prioritizing candidates with high binding affinity . Hybrid workflows combining computation and high-throughput experimentation reduce trial-and-error cycles .
Q. What strategies resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?
Contradictions often arise from poor pharmacokinetics (PK). Solutions include:
- Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., amine oxidation).
- Structural modifications : Introducing electron-withdrawing groups to block CYP450-mediated degradation .
- Formulation optimization : Liposomal encapsulation or prodrug strategies to enhance bioavailability . Statistical meta-analysis of existing data identifies outliers and systemic biases (e.g., cell line heterogeneity) .
Q. How do reaction mechanisms differ between traditional thermal synthesis and microwave-assisted synthesis of this compound?
Microwave irradiation accelerates reactions via dielectric heating, reducing time from hours to minutes. For example, cyclization steps requiring 12 hours at 80°C under thermal conditions achieve similar yields in 20 minutes at 120°C under microwaves. Mechanistic studies (kinetic profiling, isotopic labeling) reveal altered transition states due to rapid energy transfer, minimizing side reactions like hydrolysis .
Methodological Considerations
Q. What statistical approaches are critical for optimizing synthetic yields?
Response Surface Methodology (RSM) with Central Composite Design (CCD) models interactions between variables (e.g., temperature, catalyst concentration). Pareto charts rank factor significance, while ANOVA validates model robustness . For example, a 3-level CCD with 20 runs might optimize yield from 45% to 78% by adjusting solvent polarity and residence time .
Q. How are stability and degradation pathways of this compound analyzed under varying storage conditions?
Accelerated stability studies (ICH guidelines) expose the compound to 40°C/75% RH for 6 months. LC-MS tracks degradation products (e.g., oxidation of the methanamine group). Kinetic modeling (Arrhenius equation) predicts shelf life, while solid-state NMR identifies polymorphic transitions affecting stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
